Bisabolene

Biofuels Renewable Energy Diesel Alternatives

Bisabolene (C₁₅H₂₄) is a monocyclic sesquiterpene available as α-, β-, and γ-isomers, each offering distinct performance profiles. Hydrogenated bisabolene delivers an API Gravity of 41.1 and cloud point below −78 °C—critical for sustainable aviation fuel (SAF) blending where conventional biodiesel fails. The 'Sarableh' Matricaria chamomilla chemotype yields >42% γ-bisabolene for targeted pharmacological research and fragrance development. Biosynthetic routes provide consistent, scalable, high-purity isomer supply for industrial fuels, lubricants, and polymers. β-Bisabolene-rich essential oils demonstrate antibiofilm activity against Pseudomonas aeruginosa at 0.08–0.3 mg/mL for natural preservative and anti-infective coating development. Specify required isomer profile and production method when inquiring.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B7822174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisabolene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC(=C(C)CCC=C(C)C)CC1
InChIInChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3
InChIKeyXBGUIVFBMBVUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Bisabolene Procurement Guide: Understanding the Key Differences Between Sesquiterpene Isomers and Biosynthetic Routes


Bisabolene is a monocyclic sesquiterpene (C15H24) that exists as three primary isomers—α-, β-, and γ-bisabolene—which differ solely in the position of their double bonds [1]. This compound is biosynthesized from farnesyl pyrophosphate (FPP) and is naturally present in the essential oils of a wide array of plants, including cubeb, lemon, and oregano [2]. Due to its structural simplicity and versatility, bisabolene is a key precursor for advanced biofuels and various industrial products [3].

Why You Cannot Substitute One Bisabolene Source or Isomer for Another: A Quantitative Guide to Bisabolene Procurement


The term 'bisabolene' refers to a group of closely related sesquiterpenes, but the specific isomer (α-, β-, or γ-) and its production method (natural extraction vs. biosynthesis) dictate its physical, chemical, and biological performance. Commercial preparations are often mixtures, with isomer ratios varying significantly by source [1]. Furthermore, while bisabolene can be chemically synthesized, the process suffers from low yields, toxic byproducts, and high costs, making it a poor substitute for biosynthetic or extracted material [2]. The following quantitative evidence demonstrates that generic substitution based on class name alone can lead to significant performance deviations, particularly in fuel and bioactive applications.

Bisabolene Product-Specific Evidence: Quantified Differentiation vs. Key Comparators in Fuel, Bioactivity, and Composition


Hydrogenated Bisabolene vs. Biodiesel: A 32.1% Improvement in API Gravity and Superior Cold Flow Properties

Hydrogenated commercial bisabolene demonstrates a significantly higher API Gravity of 41.1 compared to biodiesel's 29.3, indicating a much lower density and superior fuel flow characteristics [1]. This is critical for aviation and cold-weather applications.

Biofuels Renewable Energy Diesel Alternatives

Hydrogenated Bisabolene vs. Biodiesel: Cloud Point Below -78°C Enables Unmatched Cold-Weather Performance

Hydrogenated commercial bisabolene exhibits a cloud point below -78°C, a stark contrast to biodiesel's cloud point which ranges from -3 to 15°C [1]. This extreme low-temperature operability is a key differentiator for jet fuel applications.

Biofuels Cold Flow Properties Aviation Fuel

Chemotype Variation: 'Sarableh' Population of Matricaria chamomilla Yields Up to 42.76% γ-Bisabolene, a 20-Fold Increase Over Typical Varieties

While most Matricaria chamomilla populations are dominated by α-bisabolone oxide A (45.64–65.41%), the 'Sarableh' chemotype uniquely features (E)-γ-bisabolene as its primary component at 42.76% and (Z)-γ-bisabolene at 40.08% [1]. This represents a dramatic shift in the essential oil's primary constituent.

Phytochemistry Chemotyping Essential Oils

β-Bisabolene vs. α-Farnesene: Higher Concentration in Matricaria aurea Essential Oil Correlates with Stronger Antibiofilm Efficacy

In Matricaria aurea essential oil, β-bisabolene is a major constituent at 6.3%, surpassing α-farnesene at 4.8% [1]. This oil demonstrated effective inhibition of Pseudomonas aeruginosa biofilm formation, reducing aggregation, hydrophobicity, and swarming motility at concentrations of 0.08-0.3 mg/mL.

Antimicrobial Biofilm Essential Oils

β-Bisabolene vs. α-Humulene: β-Bisabolene Shows 41% Higher Relative Concentration in Eleutherococcus senticosus Leaf Oil

In Eleutherococcus senticosus leaf essential oil, β-bisabolene was identified as a major constituent at 4.95%, while α-humulene was present at only 3.50% [1]. This difference in relative abundance can influence the overall bioactivity of the oil, though individual compound repellency varied significantly.

Phytochemistry Essential Oils Mosquito Repellent

Biosynthetic vs. Plant-Derived Bisabolene: Engineered Production Overcomes Low Natural Yields and Toxic Chemical Synthesis

Industrial production of bisabolene from plant sources is economically challenging due to low concentrations and long harvest cycles [1]. Chemical synthesis suffers from low yields and toxic side products [1]. In contrast, engineered microbial production offers a scalable, sustainable alternative, with specific synthase enzymes identified to produce desired isomers, such as (+)-(S,Z)-α-bisabolene, as a main product [2].

Biosynthesis Biotechnology Sustainable Production

Best Application Scenarios for Bisabolene Based on Differentiated Evidence: Biofuels, Fragrance, and Biomedicine


Advanced Biofuel and Jet Fuel Formulation

Hydrogenated commercial bisabolene is quantitatively superior for advanced biofuel applications, especially in aviation and cold climates. With an API Gravity of 41.1 (vs. 29.3 for biodiesel) and a cloud point below -78°C (vs. -3 to 15°C for biodiesel) [1], it uniquely meets the demanding low-temperature flow requirements for jet fuel and cold-weather diesel, where conventional biofuels are non-viable. This makes it a prime candidate for sustainable aviation fuel (SAF) blending.

High-Purity γ-Bisabolene for Specialized Fragrance and Bioactive Research

The 'Sarableh' chemotype of Matricaria chamomilla provides a unique natural source of high-purity γ-bisabolene, with concentrations exceeding 42% [1]. This is ideal for researchers and formulators requiring a specific isomer profile for fragrance development, pharmacological studies on apoptosis induction in cancer cells, or as a standard for analytical method development.

Biosynthetic Production for Sustainable Industrial Feedstocks

Engineered microbial production of bisabolene addresses the critical supply chain challenges of low natural yields and toxic chemical synthesis [1]. This approach is best suited for industrial-scale procurement where a consistent, high-purity, and sustainable supply of a specific isomer (e.g., (+)-(S,Z)-α-bisabolene) is required for downstream manufacturing of fuels, lubricants, polymers, or fine chemicals [2].

Antimicrobial and Antibiofilm Essential Oil Development

Essential oils rich in β-bisabolene, such as those from Matricaria aurea, demonstrate potent antibiofilm activity against pathogens like Pseudomonas aeruginosa at low concentrations (0.08-0.3 mg/mL) [1]. This application is relevant for developing natural preservatives, anti-infective coatings, and novel therapeutic strategies targeting quorum sensing and biofilm disruption.

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